molecular formula C14H20O3 B8606526 Propan-2-yl 2-methyl-3-(propan-2-yloxy)benzoate

Propan-2-yl 2-methyl-3-(propan-2-yloxy)benzoate

Cat. No. B8606526
M. Wt: 236.31 g/mol
InChI Key: WSYDMMQLKCVLIH-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of propan-2-yl 2-methyl-3-(propan-2-yloxy)benzoate (Cpd MM, 3.97 g, 16.8 mmol) in THF (40 mL) was added 2N NaOH (25.2 mL, 50.4 mmol). The reaction mixture turned light yellow and was heated at 65° C. for 3 days. The reaction mixture was cooled to room temperature, then concentrated under vacuum. The residue was acidified with 10% HCl (aq) then extracted with EtOAc. The organic layer was washed with brine, dried with Na2SO4 then concentrated under vacuum to give 2-methyl-3-(propan-2-yloxy)benzoic acid (Cpd NN, 4.0 g, 100%) as an oil.
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
Quantity
25.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:13]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4]([O:6]C(C)C)=[O:5].[OH-].[Na+]>C1COCC1>[CH3:1][C:2]1[C:13]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
3.97 g
Type
reactant
Smiles
CC1=C(C(=O)OC(C)C)C=CC=C1OC(C)C
Name
Quantity
25.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC=C1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 122.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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